1-(Pyridin-2-yl)piperidine-4-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
110105-31-2; 1448053-46-0 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.261 |
IUPAC-Name |
1-pyridin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-4-7-14(8-5-9)10-3-1-2-6-13-10/h1-3,6,9H,4-5,7-8H2,(H2,12,15) |
InChI-Schlüssel |
DFWVRPAMOYGYDR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: 1-(Pyridin-2-yl)piperidine-4-carboxamide
Core Profile & Structural Significance[1][2][3][4]
1-(Pyridin-2-yl)piperidine-4-carboxamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of inhibitors for metabolic enzymes (e.g., 11
Structurally, it bridges a heteroaromatic ring (pyridine) and a polar effector motif (carboxamide) via a semi-rigid piperidine linker. This architecture offers a specific vector for displaying hydrogen bond donors and acceptors while controlling lipophilicity (
Physicochemical Characterization
The following data represents the calculated and consensus properties for the core structure.
| Property | Value | Description |
| IUPAC Name | 1-(Pyridin-2-yl)piperidine-4-carboxamide | Official nomenclature |
| CAS Registry | N/A (Scaffold Core)* | Derivatives: 154348-19-3 (Ethyl ester) |
| Formula | - | |
| Mol.[1][2][3][4][5][6] Weight | 205.26 g/mol | Fragment-like, suitable for FBDD |
| cLogP | ~0.6 - 1.1 | Highly favorable for oral bioavailability |
| TPSA | ~58 Ų | Good membrane permeability (<140 Ų) |
| H-Bond Donors | 2 | Amide |
| H-Bond Acceptors | 3 | Pyridine N, Amide O, Amide N |
| pKa (Pyridine) | ~3.5 - 4.0 | Reduced basicity due to N-substitution |
Note: The pyridine nitrogen at the 2-position, when substituted with the piperidine nitrogen, forms a 2-aminopyridine-like system. However, steric strain and electronic delocalization often result in the piperidine nitrogen adopting a more pyramidal geometry compared to planar anilines, impacting the pKa of the pyridine ring.
Synthetic Methodologies
The synthesis of 1-(Pyridin-2-yl)piperidine-4-carboxamide relies on the formation of the
Strategy A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to atom economy and the avoidance of transition metals. It exploits the electron-deficient nature of the pyridine ring, particularly when a leaving group is at the 2-position.
-
Nucleophile: Piperidine-4-carboxamide (Isonipecotamide).
-
Electrophile: 2-Fluoropyridine or 2-Chloropyridine.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
Why 2-Fluoropyridine?
In
Strategy B: Buchwald-Hartwig Amination
Used when the pyridine ring contains electron-donating substituents that deactivate it toward
Experimental Protocol: Synthesis
Objective: Synthesis of 1-(Pyridin-2-yl)piperidine-4-carboxamide on a 10 mmol scale.
Reagents:
-
Piperidine-4-carboxamide (1.28 g, 10 mmol)
-
2-Fluoropyridine (1.07 g, 11 mmol, 1.1 eq)
-
Potassium Carbonate (
) (2.76 g, 20 mmol, 2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) (15 mL)
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-4-carboxamide and
in DMF. -
Addition: Add 2-fluoropyridine dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (
) for 12–16 hours.-
Checkpoint: Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS. The product typically elutes earlier than the starting amine due to the loss of the basic secondary amine.
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water and hexanes.
-
If oil forms: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over
.
-
-
Purification: Recrystallization from EtOH/Water or flash column chromatography (DCM:MeOH gradient 95:5 to 90:10).
Synthesis Logic Diagram
Caption: Logical flow of the Nucleophilic Aromatic Substitution (
Structural Biology & SAR Analysis[3]
The 1-(Pyridin-2-yl)piperidine-4-carboxamide scaffold is not merely a linker; it acts as a functional spacer that defines the vector between the aromatic headgroup and the polar tail.
Conformational Analysis
-
Piperidine Chair: The piperidine ring predominantly adopts a chair conformation.
-
Equatorial Preference: The bulky carboxamide group at position 4 prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Pyridine Orientation: The pyridine ring at N1 is essentially planar with the local nitrogen environment, but the steric clash between the pyridine ortho-protons and the piperidine equatorial protons induces a twist, preventing full coplanarity.
Pharmacophore Mapping
In the context of enzyme inhibition (e.g., 11
-
Pyridine Nitrogen (N1'): Acts as a weak H-bond acceptor. It often interacts with serine or threonine hydroxyls in the active site.
-
Carboxamide (
):-
NH2: Primary H-bond donor (often to backbone carbonyls).
-
C=O: H-bond acceptor.
-
-
Hydrophobic Core: The piperidine ethylene bridges provide van der Waals contacts within hydrophobic pockets.
SAR Diagram: Interaction Vectors
Caption: Structure-Activity Relationship (SAR) map highlighting key interaction vectors of the scaffold.
Analytical Characterization
To validate the synthesis of 1-(Pyridin-2-yl)piperidine-4-carboxamide, the following spectroscopic signatures are diagnostic.
NMR (DMSO- , 400 MHz) Expectations
-
Pyridine Region (
8.2 – 6.5 ppm):- ~8.1 (dd, 1H): Proton adjacent to Pyridine Nitrogen (H-6').
- ~7.5 (td, 1H): H-4' (Gamma to N).
- ~6.8 (d, 1H): H-3' (Beta to N, adjacent to piperidine).
- ~6.6 (m, 1H): H-5'.
-
Amide Region (
7.3 – 6.8 ppm):-
Two broad singlets for
. These may appear distinct due to restricted rotation or merge depending on solvent/temperature.
-
-
Piperidine Region (
4.3 – 1.5 ppm):- ~4.3 (d, 2H): Equatorial protons at C2/C6 (deshielded by adjacent N-Pyridine).
- ~2.8 (t, 2H): Axial protons at C2/C6.
- ~2.3 (m, 1H): Methine proton at C4 (alpha to carbonyl).
- ~1.8 – 1.5 (m, 4H): Protons at C3/C5.
Mass Spectrometry (ESI)[7]
-
Molecular Ion:
. -
Fragmentation:
-
Loss of
(17 Da) from the amide is common. -
Cleavage of the N-Pyridine bond may be observed at higher collision energies.
-
Medicinal Chemistry Applications
11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors
This scaffold is extensively cited in patents for treating metabolic syndrome. The amide moiety mimics the substrate (cortisone) features, while the pyridine occupies the hydrophobic channel.
-
Mechanism: Competitive inhibition preventing the conversion of cortisone to cortisol.
Kinase Inhibition (Akt/PKB)
Derivatives where the amide is substituted (e.g., linked to a benzyl group) or the pyridine is fused (e.g., to a pyrrolopyrimidine) act as ATP-competitive inhibitors.[2] The piperidine provides the necessary geometry to project the aromatic tail into the specificity pocket.
Proteasome Inhibition
Recent studies identify piperidine carboxamides as inhibitors of the Plasmodium falciparum proteasome (
References
-
Synthesis and Properties of Pyridine Derivatives: ChemicalBook. (2025).[8][9][10][11][12] "1-(Pyridin-4-yl)piperidine-4-carboxylic acid and related structures."
-
11
-HSD1 Inhibitor Patents: Google Patents. (2011). "Picolinamide and pyrimidine-4-carboxamide compounds... as 11beta-HSD1 inhibitors." (KR20110123657A).[6] -
Kinase Inhibitor Discovery: Journal of Medicinal Chemistry. (2010).[2][13] "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."
-
Antimalarial Proteasome Inhibitors: PubMed Central. (2020).[14] "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria."
-
General Scaffold Analysis: BenchChem. (2025).[8][9][10][11][12] "The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives."
Sources
- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate | 154348-19-3 [sigmaaldrich.com]
- 6. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-(pyridin-2-yl)piperidine-4-carboxamide | CAS 110105-31-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile and Synthetic Utility of 1-(2-Pyridyl)piperidine-4-carboxamide
Core Identity & Physicochemical Profile[1][2][3][4]
Topic: Molecular Weight and Characterization of 1-(2-pyridyl)piperidine-4-carboxamide.
The molecule 1-(2-pyridyl)piperidine-4-carboxamide is a bifunctional heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD). It features a central piperidine ring substituted at the nitrogen (position 1) with a 2-pyridyl group and at position 4 with a primary carboxamide.
This specific connectivity—linking the basic piperidine nitrogen to the electron-deficient 2-position of pyridine—lowers the basicity of the piperidine nitrogen via resonance delocalization, a critical feature for optimizing blood-brain barrier (BBB) permeability and reducing off-target hERG inhibition compared to N-benzyl analogs.
Quantitative Data Summary
| Property | Value | Computational Basis / Method |
| Molecular Formula | C₁₁H₁₅N₃O | Stoichiometric summation |
| Molecular Weight (Average) | 205.26 g/mol | Standard Atomic Weights (IUPAC) |
| Monoisotopic Mass | 205.1215 Da | ¹²C, ¹H, ¹⁴N, ¹⁶O exact masses |
| LogP (Predicted) | 0.6 – 0.9 | Consensus hydrophobicity models |
| Topological PSA | 55.1 Ų | Polar Surface Area (Amide + Pyridine N) |
| H-Bond Donors | 2 | Amide -NH₂ |
| H-Bond Acceptors | 3 | Amide O, Pyridine N, Amide N |
Molecular Weight Calculation Breakdown
For high-resolution mass spectrometry (HRMS) validation, the precise monoisotopic mass is required.
-
Carbon (11 × 12.00000): 132.00000
-
Hydrogen (15 × 1.00783): 15.11745
-
Nitrogen (3 × 14.00307): 42.00921
-
Oxygen (1 × 15.99491): 15.99491
-
Total Monoisotopic Mass: 205.12157 Da
Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)
The most robust route to 1-(2-pyridyl)piperidine-4-carboxamide is the SₙAr reaction between a 2-halopyridine and isonipecotamide (piperidine-4-carboxamide).
Strategic Causality: Choice of Electrophile
-
2-Fluoropyridine vs. 2-Chloropyridine: While 2-chloropyridine is cheaper, 2-fluoropyridine is the superior electrophile for SₙAr. The high electronegativity of fluorine creates a stronger dipole, significantly stabilizing the Meisenheimer intermediate (the rate-determining step in SₙAr), despite fluoride being a poorer leaving group than chloride in Sₙ1/Sₙ2 contexts.
-
Solvent Selection: A polar aprotic solvent (DMSO or NMP) is required to solvate the cationic counterion of the base, leaving the nucleophile (isonipecotamide) "naked" and more reactive.
Experimental Protocol
Objective: Synthesis of 1-(2-pyridyl)piperidine-4-carboxamide on a 10 mmol scale.
-
Reagents:
-
2-Fluoropyridine (1.0 equiv, 971 mg)
-
Isonipecotamide (1.2 equiv, 1.54 g)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)
-
DMSO (10 mL, anhydrous)
-
-
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with isonipecotamide and K₂CO₃. Purge with N₂.
-
Addition: Add DMSO via syringe, followed by 2-fluoropyridine.
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor by LC-MS (Target [M+H]⁺ = 206.1).
-
Workup: Cool to room temperature. Pour into crushed ice/water (50 mL). The product often precipitates as a white solid due to the hydrophobic effect of the pyridyl group.
-
Purification: If solid forms, filter and wash with cold water. If oil forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
-
Reaction Pathway Visualization
Caption: Step-wise mechanism of the SₙAr reaction. The formation of the Meisenheimer complex is facilitated by the electron-withdrawing nitrogen of the pyridine ring.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in DMSO-d₆
The spectrum should show distinct regions corresponding to the pyridine, piperidine, and amide protons.
-
Pyridine Ring (4H): Look for a doublet (~8.1 ppm) for the proton adjacent to the ring nitrogen (C6-H), and a triplet/multiplet pattern for the C3/C4/C5 protons shifted upfield due to the amine donation.
-
Amide (2H): Two broad singlets (exchangeable with D₂O) typically around 6.8–7.3 ppm.
-
Piperidine (9H):
-
~4.3 ppm (Doublet of doublets): Protons alpha to the nitrogen (deshielded by the pyridine ring).
-
~2.8 ppm (Triplet): Protons alpha to the nitrogen (axial).
-
~1.6–1.9 ppm (Multiplet): C3/C5 and C4 protons.
-
LC-MS Validation
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Target Ion: [M+H]⁺ = 206.1 m/z.
-
Purity Check: UV absorbance at 254 nm (pyridine absorption) should align with the Total Ion Current (TIC) peak.
Purification Workflow Diagram
Caption: Decision tree for the isolation of the target amide based on physical state upon quenching.
Medicinal Chemistry Applications
The 1-(2-pyridyl)piperidine-4-carboxamide motif is not merely a synthetic intermediate; it is a privileged scaffold in drug design.
Bioisosterism and Solubility
In many kinase and GPCR inhibitors, a phenyl ring is replaced by a pyridine ring ("pyridine scan").
-
Solubility: The pyridine nitrogen (pKa ~5.2) can accept a hydrogen bond or be protonated at acidic pH, significantly improving aqueous solubility compared to a biphenyl system.
-
Metabolic Stability: The 2-pyridyl attachment blocks the para-position of the aromatic ring (relative to the nitrogen), a common site for CYP450-mediated oxidation in phenyl rings.
Specific Target Relevance
-
Glutaminyl Cyclase (QC) Inhibitors: Piperidine-4-carboxamides have been identified as scaffolds for inhibiting QC, an enzyme implicated in Alzheimer's disease pathology via the formation of pyroglutamate-Aβ peptides [1].
-
Factor Xa Inhibitors: The piperidine-pyridine linkage mimics the geometry of known anticoagulant pharmacophores, positioning the amide to interact with the S1 or S4 pockets of serine proteases.
References
-
PubChem. 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link][2][3][4][5][6][7][8][9][10]
Sources
- 1. 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid | C12H16N2O2 | CID 2761157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-(Pyridin-2-yl)piperidine-4-carboxamide SMILES code
Technical Whitepaper: 1-(Pyridin-2-yl)piperidine-4-carboxamide Scaffold Analysis, Synthetic Architecture, and Cheminformatics Profile
Executive Summary
This technical guide analyzes 1-(pyridin-2-yl)piperidine-4-carboxamide , a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a piperidine ring N-arylated at the 1-position with a 2-pyridyl group, and functionalized at the 4-position with a primary carboxamide.
This motif serves as a critical pharmacophore in the development of 11
Part 1: Cheminformatics & Digital Identity
For researchers integrating this compound into computational workflows (docking, QSAR, or library enumeration), the precise digital identifiers are essential to distinguish this specific isomer from its regioisomers (e.g., N-(pyridin-2-yl)piperidine-4-carboxamide).
Core Identifiers
| Attribute | Value | Note |
| SMILES | NC(=O)C1CCN(CC1)c2ccccn2 | Canonical representation |
| IUPAC Name | 1-(pyridin-2-yl)piperidine-4-carboxamide | Unambiguous chemical name |
| Molecular Formula | ||
| Molecular Weight | 205.26 g/mol | Fragment-like (<300 Da) |
| Key Precursor | Isonipecotamide (CAS 39546-32-2) | Starting material for synthesis |
Structural Topology
The molecule features a tertiary amine linkage between the piperidine and pyridine rings. This bond is formed via
Part 2: Synthetic Architecture
The synthesis of 1-(pyridin-2-yl)piperidine-4-carboxamide is classically achieved through Nucleophilic Aromatic Substitution (S
Mechanism: The Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of isonipecotamide attacks the electron-deficient C2 position of the pyridine. The electronegative nitrogen in the pyridine ring stabilizes the anionic intermediate (Meisenheimer complex), facilitating the expulsion of the leaving group (halide).
Reactivity Order:
Synthetic Pathway Diagram
Caption: S
Part 3: Physicochemical Profiling (Lipinski & Veber)
This scaffold is an ideal "Rule of 5" compliant fragment. Its properties suggest high oral bioavailability and good membrane permeability, making it an excellent starting point for lead optimization.
| Property | Value | Implication for Drug Design |
| cLogP | ~0.6 - 0.9 | Highly hydrophilic; likely requires lipophilic appendages for potency. |
| TPSA | ~58 | Excellent membrane permeability (Target < 140 |
| H-Bond Donors | 2 | Derived from the primary amide ( |
| H-Bond Acceptors | 3 | Pyridine |
| Rotatable Bonds | 2 | Rigid core; low entropic penalty upon binding. |
| pKa (Pyridine) | ~5.2 | The pyridine nitrogen is weakly basic; less likely to be protonated at physiological pH compared to isolated pyridine. |
Part 4: Validated Experimental Protocol
Objective: Synthesis of 1-(pyridin-2-yl)piperidine-4-carboxamide via S
Reagents:
-
2-Chloropyridine: 1.14 g (10 mmol)
-
Isonipecotamide (Piperidine-4-carboxamide): 1.54 g (12 mmol, 1.2 eq)
-
Potassium Carbonate (
): 2.76 g (20 mmol, 2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) - 10 mL.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the isonipecotamide and potassium carbonate in DMF.
-
Addition: Add 2-chloropyridine dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The product will be more polar than 2-chloropyridine but less polar than isonipecotamide.
-
-
Workup (Aqueous):
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-cold water. The product may precipitate as a solid.
-
If Solid: Filter, wash with cold water, and dry under vacuum.
-
If Oil: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ), dry over , and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 75–85%.
Part 5: Medicinal Chemistry Utility
Bioisosteric Replacements
In optimization campaigns, this scaffold is often modified to tune metabolic stability or potency:
-
Pyridine Nitrogen: Can be moved to position 3 or 4 to alter the basicity and H-bond acceptor vector.
-
Amide: Can be converted to a reverse amide, urea, or oxadiazole (a common bioisostere for amides to improve metabolic stability).
Metabolic Liabilities[3]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYPs (forming the N-oxide), which increases polarity and clearance.
-
Amide Hydrolysis: Amidases may cleave the carboxamide to the carboxylic acid (1-(pyridin-2-yl)piperidine-4-carboxylic acid), typically an inactive metabolite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761157, 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid (Structural Analog Analysis). Retrieved from [Link]
-
Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.[1] RSC Advances.[1] Retrieved from [Link]
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[2][][1][4][5] (Validates SNAr utility in drug synthesis).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 4. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Leveraging 1-(Pyridin-2-yl)piperidine-4-carboxamide in Fragment-Based Drug Design (FBDD)
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-quality lead compounds by screening low-molecular-weight chemical entities that bind with high ligand efficiency[1]. This application note explores the utility of 1-(pyridin-2-yl)piperidine-4-carboxamide as a privileged fragment scaffold. By dissecting its physicochemical properties, structural vectors, and application in targeting the ATP-binding site of kinases, this guide provides a comprehensive, self-validating protocol for fragment screening, validation, and structure-based elaboration.
Rationale and Causality: The Chemistry of the Fragment
In FBDD, the initial fragment must provide high-quality, enthalpy-driven interactions despite having weak overall affinity (typically
-
Hinge-Binding Motif : The 2-aminopyridine-like substructure (the 2-pyridyl ring attached to the piperidine nitrogen) serves as a classic kinase hinge-binding motif. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Alanine or Valine) in the kinase hinge region.
-
Vectorial Growth : The piperidine ring imposes a rigid, three-dimensional geometry. This rigidity is causal to its success: it precisely directs the 4-carboxamide group out of the narrow hinge region and toward the ribose-binding pocket or the solvent-exposed channel[2].
-
Synthetic Tractability : The carboxamide provides an ideal chemical handle for amide coupling or reductive amination during the "fragment growing" phase.
This specific connectivity mirrors the evolutionary trajectory of several clinical-stage kinase inhibitors. For instance, the elaboration of similar pyrrolopyrimidine-piperidine-4-carboxamide fragments led directly to the discovery of the potent Akt inhibitor [3][4].
Physicochemical Profiling
A successful fragment must adhere strictly to the "Rule of Three" (Ro3) to ensure that subsequent synthetic elaboration does not inflate the molecular weight or lipophilicity beyond drug-like space[5]. As shown below, 1-(pyridin-2-yl)piperidine-4-carboxamide is an ideal Ro3-compliant starting point.
Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)piperidine-4-carboxamide
| Property | Value | Ro3 Threshold | Assessment |
| Molecular Weight (MW) | 205.26 g/mol | Pass | |
| Calculated LogP (cLogP) | 0.85 | Pass | |
| Hydrogen Bond Donors (HBD) | 2 (from | Pass | |
| Hydrogen Bond Acceptors (HBA) | 3 (N, N, O) | Pass | |
| Polar Surface Area (PSA) | 59.3 | Pass | |
| Rotatable Bonds | 2 | Pass |
Experimental Protocols: A Self-Validating FBDD Workflow
To ensure trustworthiness, fragment hits must be validated through a cascade of orthogonal biophysical techniques. The following step-by-step methodology outlines the systematic evaluation of this fragment against a target kinase (e.g., Akt1).
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is highly sensitive to mass changes, making it ideal for detecting the rapid on/off rates typical of low-affinity fragments without requiring functional enzymatic inhibition[1].
-
Sensor Chip Preparation : Immobilize the target kinase (e.g., His-tagged Akt1) onto a CM5 sensor chip using standard amine coupling. Achieve an immobilization level of 3000–5000 Resonance Units (RU) to maximize the signal-to-noise ratio for low MW analytes.
-
Buffer Preparation : Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with 2-5% DMSO. Critical Step: Match the DMSO concentration exactly between the running buffer and sample to prevent bulk refractive index shifts, which can easily mask the small response of a 205 Da fragment.
-
Analyte Injection : Inject the fragment in a dose-response series (10
M to 2 mM) at a high flow rate (50 L/min) to minimize mass transport limitations. -
Data Analysis : Fit the steady-state binding levels (
) against concentration to derive the dissociation constant ( ). Calculate Ligand Efficiency (LE): . An LE > 0.3 kcal/mol/heavy atom validates the fragment for progression.
Protocol 2: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)
Causality: SPR can yield false positives due to non-specific aggregation. Because fragments have low affinity, they exchange rapidly between the free and bound states. Ligand-observed NMR exploits this rapid exchange to unequivocally confirm specific binding in solution.
-
Sample Preparation : Prepare a 500
L sample containing 20 M target kinase and 500 M fragment in deuterated buffer (PBS, 10% , pH 7.4). -
Acquisition : Apply a selective inversion pulse to the bulk water resonance.
-
Interpretation : In the absence of protein, the fragment signals will appear with the same phase as the water signal (positive NOE). Upon binding to the large kinase, the tumbling rate decreases, resulting in a phase inversion (negative NOE) of the fragment's proton signals.
Protocol 3: Structural Characterization via X-ray Crystallography
Causality: Structure-Based Drug Design (SBDD) requires a high-resolution 3D map of the fragment-target interaction to guide synthetic growth. Fragments bind weakly and can be outcompeted by buffer components, necessitating high-concentration soaking.
-
Soaking : Grow apo-crystals of the target kinase. Soak the crystals in a stabilizing solution containing 10-50 mM of 1-(pyridin-2-yl)piperidine-4-carboxamide for 24–48 hours to drive the equilibrium toward the bound state.
-
Data Collection : Flash-freeze the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.
-
Refinement : Solve the structure using molecular replacement. The resulting electron density map will reveal the pyridine nitrogen hydrogen-bonding to the hinge region, validating the vectorial trajectory of the carboxamide group.
Fragment Elaboration and Pathway Application
Once the binding mode is secured, "fragment growing" is initiated. For AGC kinases like Akt, the piperidine-4-carboxamide vector points toward the solvent channel[2]. By coupling the carboxamide with various lipophilic or basic amines (e.g., chlorophenyl derivatives), medicinal chemists can drastically increase affinity and achieve isoform selectivity. This exact mechanistic rationale birthed clinical candidates capable of shutting down the, inducing apoptosis in PTEN-deficient tumors[6][7].
Visualizations
Figure 1: Self-validating fragment-based drug discovery workflow from screening to lead optimization.
Figure 2: PI3K/Akt signaling pathway illustrating the intervention point of the elaborated fragment.
References
-
Concepts and Core Principles of Fragment-Based Drug Design. Molecules (2019). URL:[Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry (2013). URL: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (2010). URL:[Link]
-
Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics (2012). URL:[Link]
Sources
- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of N-Heteroaryl Piperidines: A Guide to Accelerated Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-heteroaryl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and clinical candidates.[1][2] However, their synthesis can be challenging, often hindered by the low reactivity of heteroaryl precursors in traditional cross-coupling or nucleophilic substitution reactions.[1][3] This guide details the principles and protocols for microwave-assisted organic synthesis (MAOS), a transformative technology that overcomes these barriers. By leveraging the unique mechanism of dielectric heating, MAOS dramatically reduces reaction times from hours or days to mere minutes, while simultaneously improving yields, enhancing product purity, and aligning with the principles of green chemistry.[4][5][6] We provide field-proven insights, detailed step-by-step protocols for Buchwald-Hartwig amination, and troubleshooting guidance to empower researchers to accelerate their drug discovery campaigns.
The Rationale: Why Microwave Synthesis?
Conventional synthetic methods rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This process creates temperature gradients and can lead to prolonged reaction times and the formation of unwanted by-products.[7] Microwave-assisted synthesis represents a paradigm shift.
1.1. The Principle of Dielectric Heating
Microwave energy interacts directly with polar molecules or ions within the reaction mixture, bypassing the need for conventional heat transfer.[7][8] This interaction, known as dielectric heating, occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[7]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Collisions with surrounding molecules generate heat.
This direct energy transfer is incredibly efficient, allowing for reaction temperatures to be reached in seconds.[9] In sealed, dedicated microwave reactor vessels, solvents can be heated far above their atmospheric boiling points, creating superheated conditions that dramatically accelerate reaction kinetics.[10]
Caption: Conventional vs. Microwave Heating Mechanisms.
Key Synthetic Strategies Amenable to Microwave Acceleration
The construction of the C(sp²)–N bond between a heteroaryl ring and a piperidine nitrogen is the critical step. Microwave irradiation is particularly effective for reactions that traditionally require high activation energy.
2.1. Palladium-Catalyzed Buchwald-Hartwig Amination
This is one of the most robust and widely used methods for forming C-N bonds.[11][12] The reaction couples a heteroaryl halide (or triflate) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. Microwave assistance dramatically accelerates the catalytic cycle, enabling high yields in minutes.[3][13] This method is often successful where classical SNAr reactions fail.[11]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
2.2. Nucleophilic Aromatic Substitution (SNAr)
For heteroaryl systems activated by strong electron-withdrawing groups, direct SNAr with piperidine is possible. However, these reactions often require harsh conditions and long reaction times with conventional heating. Microwave irradiation provides the necessary energy to overcome the activation barrier efficiently, making it a viable and rapid catalyst-free option in applicable cases.[3]
2.3. Alternative Strategies
Other innovative methods, such as those involving the reductive transamination of pyridinium salts or pathways utilizing Zincke imine intermediates, have also been developed and are compatible with microwave conditions, offering alternative access to diverse N-heteroaryl piperidine structures.[14][15][16]
Application Protocol: Microwave-Assisted Buchwald-Hartwig Synthesis of N-(Pyridin-2-yl)piperidine
This protocol provides a representative, self-validating methodology. Researchers should optimize conditions for their specific substrates.
3.1. Materials and Equipment
-
Reagents: 2-Chloropyridine, Piperidine, Palladium(II) acetate [Pd(OAc)₂], XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Equipment: Dedicated microwave synthesizer for organic chemistry, 10 mL microwave reaction vial with cap, magnetic stir bar, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
Caution: Microwave reactions in sealed vessels generate high pressures. Only use equipment specifically designed for chemical synthesis.[17][18] Always work in a well-ventilated laboratory hood.[17]
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
In a separate container, prepare a solution of 2-chloropyridine (1.0 mmol) and piperidine (1.2 mmol) in anhydrous toluene (4 mL).
-
Add this solution to the microwave vial. It is often preferable to perform reagent loading in a glovebox to protect the catalyst from air.
-
-
Microwave Reactor Setup:
-
Securely seal the vial with a cap.
-
Place the vial in the microwave synthesizer cavity.
-
Program the instrument with the following parameters:
-
Temperature: 140 °C (monitored by internal IR sensor)
-
Reaction Time: 20 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Pre-stirring: 20 seconds
-
-
-
Reaction Work-up:
-
After irradiation is complete, allow the vial to cool to below 50 °C before carefully opening.[18]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(pyridin-2-yl)piperidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data & Performance: Microwave vs. Conventional Heating
The primary advantages of MAOS are quantifiable and compelling, leading to significant gains in laboratory efficiency and sustainability.[4][19]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 12 - 24 hours | 10 - 30 minutes | >95% Reduction[10][20] |
| Temperature | ~110 °C (Reflux) | 140 - 160 °C (Superheated) | Access to higher kinetic rates[10] |
| Typical Yield | 60 - 80% | 85 - 95% | Improved efficiency[4] |
| Energy Input | High (prolonged heating) | Low (short duration) | Greener process, lower cost[7][21] |
| Process Control | Poor (temp gradients) | Excellent (uniform heating) | Higher reproducibility[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst/ligand.- Incorrect solvent choice.- Insufficient temperature or time. | - Use fresh catalyst/ligand; consider pre-catalyst activation.- Screen solvents with higher dielectric constants (e.g., DMF, NMP).[8]- Incrementally increase temperature (e.g., by 10-20 °C) or time. |
| Reaction Stalls | - Catalyst decomposition at high temperatures.- Base incompatibility or degradation. | - Lower the reaction temperature and increase the time.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). |
| Side Product Formation | - Hydrodehalogenation of the starting material.- Dimerization or other side reactions. | - Optimize the ligand-to-metal ratio.- Lower the reaction temperature to improve selectivity. |
| Pressure Error | - Reaction is generating unexpected gas.- Solvent volume is too high for the vial. | - STOP THE REACTION. Assess the stability of reagents at high temperatures.[17]- Reduce the amount of starting material or solvent volume. |
Conclusion and Future Outlook
Microwave-assisted synthesis is an indispensable tool for the modern medicinal chemist, offering a powerful solution to the synthetic challenges associated with N-heteroaryl piperidines. The technology provides unparalleled speed, efficiency, and control, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[22][23] As the field advances, the integration of microwave technology with continuous-flow systems promises even greater scalability and automation, further solidifying its role as a cornerstone of sustainable and efficient chemical synthesis.[7][9]
References
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025).
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC.
- Microwave-assisted synthesis | Anton Paar Wiki.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | ChemRxiv. (2022).
- Organic Syntheses Procedure.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate.
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF - ResearchGate. (2026).
- Microwave Solvents - BS Publications.
- The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years - ResearchGate. (2025).
- A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society. (2023).
- A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024).
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008).
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
- MICROWAVE ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie.
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | Semantic Scholar. (2024).
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. (2013).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amination - Wikipedia.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bspublications.net [bspublications.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. researchgate.net [researchgate.net]
- 21. ajgreenchem.com [ajgreenchem.com]
- 22. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1-(Pyridin-2-yl)piperidine-4-carboxamide
[1]
Part 1: Executive Stability Profile[1]
The Core Challenge: The "Amide-Pyridine" Duality
Users often encounter two distinct stability issues with this compound:
-
Chemical Instability (Hydrolysis): The conversion of the primary amide (
) to a carboxylic acid ( ).[2] -
Physical Instability (Precipitation): pH-dependent solubility driven by the protonation state of the pyridine ring.
Quick Reference Data Table
| Parameter | Characteristic Behavior | Critical Risk |
| Primary Degradant | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | Loss of potency; Charge alteration |
| Hydrolysis Trigger | Extreme pH (<4 or >9) & Heat (>37°C) | Slow hydrolysis at pH 7.4; Rapid at pH 12 |
| Solubility Driver | Pyridine Nitrogen ( | Precipitates in basic buffers (pH > 8) |
| Photostability | Moderate (Pyridine ring) | Protect from intense UV; Amber vials recommended |
| Oxidation | Low Risk | Stable against air; sensitive to peroxides |
*Note: The N-linked piperidine increases the basicity of the pyridine nitrogen via resonance, making it a "2-aminopyridine" system.[1]
Part 2: Degradation Mechanisms & Pathways[1]
Hydrolysis (The Primary Pathway)
The carboxamide moiety is susceptible to hydrolysis, releasing ammonia and yielding the corresponding carboxylic acid.[2] This reaction is catalyzed by both acid and base but is slowest at neutral pH (pH 6–8).
Mechanism Visualization (DOT):
[1]
Solubility & Protonation
The 2-aminopyridine motif acts as a pH switch.[1]
-
Acidic pH (< 6.0): The pyridine nitrogen is protonated (
). The molecule is cationic and highly water-soluble.[1] -
Basic pH (> 8.0): The molecule is neutral. Hydrophobicity increases, leading to precipitation in concentrated stock solutions diluted into basic buffers.
Part 3: Troubleshooting Guide (FAQ Format)
Scenario A: "My compound crashed out when I added it to the assay buffer."
Diagnosis: This is likely a pH Shock Precipitation .
The compound is often stored in DMSO (neutral). When diluted into a buffer like PBS (pH 7.4) or Tris (pH 8.0), the concentration may exceed the intrinsic solubility (
Remedial Action Protocol:
-
Check Final Concentration: Ensure
for aqueous buffers. -
Check Buffer pH: If the assay allows, lower the pH slightly (to pH 6.5–6.8) to encourage protonation of the pyridine nitrogen.
-
Use a Co-solvent: Add 0.1% Tween-20 or maintain 1-5% DMSO in the final buffer to solubilize the neutral species.[1]
Scenario B: "I see a new peak at RRT 0.85 in my HPLC chromatogram after 24 hours."
Diagnosis: This is the Hydrolysis Product (Carboxylic Acid) . The carboxylic acid derivative is more polar than the amide parent, causing it to elute earlier on Reverse Phase (C18) columns.
Validation Step:
-
Parent Mass:
-
Degradant Mass:
(Mass difference of +1 Da is characteristic of Amide Acid hydrolysis: ).
Scenario C: "The compound turned yellow in solution."
Diagnosis: Potential N-Oxidation or Photodegradation .[1] Pyridines can form N-oxides in the presence of reactive oxygen species (ROS) or peroxides found in aged PEG or Tween.
Preventative Measures:
-
Use high-purity, peroxide-free excipients.
-
Store aqueous stocks in the dark.
Part 4: Validated Experimental Protocols
Protocol 1: Solubility Profiling
Use this to determine the safe concentration range for your specific buffer.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Aliquot: Dispense
of stock into a 96-well plate. -
Dilution: Add
of the test buffer (e.g., PBS pH 7.4, Citrate pH 5.0, Tris pH 8.0). Final conc: . -
Incubation: Shake at room temperature for 4 hours.
-
Filtration: Filter through a 0.22
membrane (or centrifuge at 3000xg for 10 min). -
Analysis: Analyze supernatant via HPLC-UV (254 nm). Compare peak area to a standard.
Protocol 2: Forced Degradation (Stress Test)
Use this to validate your analytical method.
-
Acid Stress: Dissolve in 0.1 M HCl. Heat at 60°C for 4 hours. (Expect >20% hydrolysis).
-
Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours. (Expect rapid hydrolysis).
-
Oxidative Stress: Dissolve in 3%
. Incubate at RT for 24 hours. (Check for N-oxide +16 Da).[1]
Part 5: Decision Logic for Troubleshooting
Graphviz Workflow for User Troubleshooting:
References
-
Amide Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. (General reference for amide hydrolysis rates).
-
Pyridine Basicity & Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Defines the 2-aminopyridine resonance and basicity).
-
Analytical Methods for Piperidine Carboxamides: BenchChem Technical Guides. (2025). Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives.
-
Metabolic Stability Context: National Institutes of Health (NIH) PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Analogous Data). [1]
Validation & Comparative
High-Resolution ¹H NMR Analysis of 1-(Pyridin-2-yl)piperidine-4-carboxamide: A Comparative Guide on Solvent Systems and Field Strengths
Introduction
1-(Pyridin-2-yl)piperidine-4-carboxamide is a highly functionalized structural motif frequently utilized as an API intermediate in modern drug discovery. Accurate structural elucidation of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges: resolving the conformationally flexible piperidine ring and detecting the exchangeable carboxamide protons.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different NMR solvent systems (DMSO-d₆ vs. CDCl₃) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the underlying causality behind these spectroscopic behaviors, researchers can optimize their analytical workflows to ensure maximum data fidelity and reproducibility.
Part 1: The Impact of Solvent Selection (DMSO-d₆ vs. CDCl₃)
The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum, particularly for molecules containing exchangeable protons (-NH₂) and basic nitrogen atoms.
Causality of Solvent Effects
-
Carboxamide Proton Resolution: In non-polar, non-interacting solvents like CDCl₃, the carboxamide (-CONH₂) protons undergo rapid intermolecular exchange. Lacking stabilization, they typically appear as a single, broad, unresolved hump near 5.50 ppm. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It heavily solvates the -NH₂ group, significantly slowing the proton exchange rate relative to the NMR timescale. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation. The combination of restricted rotation and DMSO hydrogen bonding resolves the -NH₂ protons into two distinct, quantifiable broad singlets (typically around 6.80 ppm and 7.30 ppm)[1].
-
Pyridine Ring Deshielding: The highly polar nature of DMSO-d₆ (dielectric constant ~47) compared to CDCl₃ (~4.8) causes a generalized downfield shift for the electron-deficient pyridine protons due to strong solvent-solute dipole interactions[2].
Logical relationship of solvent-induced hydrogen bonding on carboxamide proton resolution.
Part 2: The Impact of Magnetic Field Strength (400 MHz vs. 600 MHz)
The piperidine ring exists predominantly in a chair conformation. The magnetic anisotropy of the adjacent C-C bonds causes the axial protons to be shielded relative to their equatorial counterparts.
Causality of Field Strength on Resolution
At a routine 400 MHz field strength, the chemical shift difference (
Upgrading to a 600 MHz spectrometer increases
Comparative Data Presentation
Table 1: ¹H NMR Chemical Shifts of 1-(Pyridin-2-yl)piperidine-4-carboxamide (600 MHz)
| Proton Assignment | DMSO-d₆ ( | CDCl₃ ( | Mechanistic & Structural Notes |
| Pyridine H-6 | ~8.10 (dd, 1H) | ~8.18 (dd, 1H) | Deshielded by the adjacent electronegative pyridine nitrogen. |
| Pyridine H-4 | ~7.50 (ddd, 1H) | ~7.45 (ddd, 1H) | Para position to nitrogen; exhibits complex ortho/meta coupling. |
| Carboxamide -NH₂ | ~7.30 & ~6.80 (br s, 1H each) | ~5.50 (br s, 2H) | DMSO H-bonding restricts rotation, yielding two distinct protons. |
| Pyridine H-3 | ~6.80 (d, 1H) | ~6.65 (d, 1H) | Ortho to the piperidine substitution; shielded relative to H-6. |
| Pyridine H-5 | ~6.60 (dd, 1H) | ~6.58 (dd, 1H) | Meta position; typically the most shielded aromatic proton. |
| Piperidine H-2, H-6 (eq) | ~4.30 (d, | ~4.35 (d, | Equatorial protons are deshielded by C-C bond magnetic anisotropy. |
| Piperidine H-2, H-6 (ax) | ~2.80 (td, | ~2.90 (td, | Large axial-axial coupling ( |
| Piperidine H-4 (ax) | ~2.40 (tt, | ~2.45 (tt, | Alpha to the electron-withdrawing carbonyl group. |
| Piperidine H-3, H-5 (eq/ax) | ~1.50 - 1.80 (m, 4H) | ~1.70 - 1.90 (m, 4H) | Complex multiplets; resolved into distinct eq/ax signals at 600 MHz. |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following analytical workflow incorporates built-in self-validating checkpoints.
Self-validating workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 15.0 mg of highly pure (>98% by HPLC) 1-(Pyridin-2-yl)piperidine-4-carboxamide.
-
Dissolve the compound in 0.6 mL of high-isotopic-purity solvent (DMSO-d₆ or CDCl₃, 99.9% D).
-
Self-Validation Check: Ensure the solution is perfectly clear. Particulate matter will severely degrade magnetic field homogeneity (shimming). Filter the solution through a glass wool plug into a 5 mm precision NMR tube if any turbidity is observed.
-
-
Instrument Calibration & Tuning:
-
Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Lock the magnetic field to the deuterium frequency of the chosen solvent.
-
Tune and match the probe specifically to the ¹H frequency.
-
Perform automated 3D shimming (Z1-Z5 gradients).
-
Self-Validation Check: Measure the FWHM (Full Width at Half Maximum) of the solvent peak. It must be < 1.0 Hz to proceed; otherwise, re-shim the instrument.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. This ensures complete longitudinal relaxation (
) between pulses, which is critical for accurate peak integration. -
Number of Scans (NS): 16 to 32 scans (sufficient signal-to-noise ratio for 15 mg at 600 MHz).
-
-
Data Processing:
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing resolution.
-
Fourier transform the FID and apply zero-order and first-order phase corrections.
-
Self-Validation Check: Calibrate the chemical shift axis using the residual solvent peak. For DMSO-d₆, set the central quintet to exactly 2.50 ppm. For CDCl₃, set the singlet to exactly 7.26 ppm.
-
References
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link]
-
Title: Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues Source: ACS Omega URL: [Link]
Sources
Fragment vs. Fully Optimized Antagonist: A Comparative Guide on 1-(Pyridin-2-yl)piperidine-4-carboxamide and Maraviroc Binding Affinity
In the landscape of modern drug discovery, comparing a fully optimized clinical candidate against a raw chemical fragment provides a masterclass in pharmacology, thermodynamics, and assay design. This guide objectively compares the binding affinity and pharmacological profile of Maraviroc —a gold-standard, high-affinity viral entry inhibitor—against 1-(Pyridin-2-yl)piperidine-4-carboxamide , a low-molecular-weight structural motif frequently utilized as a building block in kinase inhibitor development.
Designed for researchers and drug development professionals, this guide dissects the causality behind their binding kinetics and details the self-validating experimental workflows required to accurately measure them.
Structural and Pharmacological Divergence
To understand the vast difference in binding affinity between these two molecules, we must first look at their structural intent.1[1] is a complex, high-molecular-weight antiretroviral medication engineered specifically as a negative allosteric modulator of the chemokine receptor CCR5[2]. It possesses a highly optimized multi-point pharmacophore that locks the CCR5 receptor into a conformation that prevents the HIV-1 gp120 envelope protein from binding[3].
Conversely, 1-(Pyridin-2-yl)piperidine-4-carboxamide is a foundational chemical fragment. Piperidine-4-carboxamide derivatives are widely recognized in medicinal chemistry as versatile scaffolds, frequently optimized into potent kinase inhibitors (such as 4[4] and 5[5] inhibitors). On its own, this fragment lacks the extended hydrophobic and hydrogen-bonding networks required to achieve high-affinity allosteric modulation of GPCRs like CCR5.
Quantitative Data Comparison
| Property | Maraviroc | 1-(Pyridin-2-yl)piperidine-4-carboxamide |
| Classification | Fully Optimized Clinical Antagonist | Chemical Fragment / Building Block |
| Primary Target | CCR5 (Negative Allosteric Modulator) | Kinase Scaffolds (e.g., Akt, ALK) |
| Binding Affinity | IC90 ~ 2.03 nM (CCR5) | µM to mM range (Typical for fragments) |
| Molecular Weight | 513.67 g/mol | ~205.26 g/mol |
| Receptor Kinetics | Slow off-rate, long residence time | Fast on/off-rate, transient binding |
Mechanistic Pathways and Binding Dynamics
The binding of Maraviroc is driven by deep insertion into the transmembrane cavity of CCR5, fundamentally altering the receptor's extracellular loops. The piperidine-4-carboxamide fragment, lacking these extensive interaction points, exhibits only transient, weak interactions unless synthetically elaborated into a larger molecule.
Fig 1. Maraviroc allosteric inhibition of CCR5 vs. weak fragment interaction.
Experimental Workflows: Validating Binding Affinity
A critical error in early-stage drug development is applying the wrong assay to the wrong class of molecule. Fragments have high
Fig 2. Assay selection logic based on compound binding kinetics and affinity.
Protocol A: Radioligand Binding Assay (RBA) for High-Affinity Candidates (Maraviroc)
Causality & Experience: Maraviroc exhibits a slow dissociation rate and high lipophilicity. RBA is chosen because it allows for precise thermodynamic equilibrium measurement at picomolar concentrations.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human CCR5.
-
Self-Validation: Run a BCA protein assay to normalize receptor density across all wells, ensuring signal variance is due to compound binding, not protein concentration differences.
-
-
Tracer Competition: Incubate 10 µg of membrane protein with 0.1 nM[3H]-Maraviroc and varying concentrations of the unlabeled test compound (1 pM to 10 µM).
-
Equilibrium Incubation: Incubate at 25°C for 2 hours.
-
Causality: A 2-hour window ensures the slow-binding Maraviroc reaches true thermodynamic equilibrium before measurement.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic Maraviroc to the filter matrix.
-
-
Control & Validation: Include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled Maraviroc.
-
Self-Validation: If the NSB signal exceeds 10% of the total binding, the assay must be rejected due to insufficient washing or filter saturation.
-
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Screening (1-(Pyridin-2-yl)piperidine-4-carboxamide)
Causality & Experience: SPR captures transient interactions in real-time without washing steps, making it the gold standard for low-affinity, fast-kinetics fragments.
-
Surface Functionalization: Immobilize the target protein (e.g., a kinase domain or solubilized receptor) onto a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation: Prepare the fragment in running buffer (e.g., HBS-EP+) at high concentrations (10 µM to 1 mM).
-
Causality: High concentrations are mandatory to saturate the binding sites for low-affinity fragments and achieve a steady-state response.
-
-
Injection & Kinetics: Inject the analyte at a high flow rate (50 µL/min).
-
Causality: A high flow rate minimizes mass transport limitations, ensuring the fast on/off rates observed are true binding kinetics, rather than diffusion artifacts.
-
-
Control & Validation: Implement a reference flow cell (unmodified surface) and a DMSO solvent correction curve.
-
Self-Validation: The reference cell subtracts bulk refractive index changes caused by the high concentration of the fragment, ensuring the measured Response Units (RU) reflect genuine binding events.
-
Analytical Insights for Drug Development Professionals
Comparing 1-(Pyridin-2-yl)piperidine-4-carboxamide to Maraviroc highlights the evolutionary journey of a drug. Fragments like the piperidine-carboxamide motif offer high ligand efficiency (binding energy per heavy atom) but lack absolute potency. Through iterative structure-based drug design (SBDD)—adding hydrophobic vectors and hydrogen bond donors/acceptors—these fragments are evolved into molecules like Maraviroc, transitioning from transient, micromolar interactions measured by SPR, to locked, nanomolar allosteric modulations validated by RBA.
References
- Selected Properties of Maraviroc hivclinic.ca
- Maraviroc - Wikipedia wikipedia.org
- Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV p
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Arabian Journal of Chemistry
Sources
- 1. Maraviroc - Wikipedia [en.wikipedia.org]
- 2. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
In Vitro Metabolic Stability of N-Pyridyl Piperidines: A Comparative Guide
Executive Summary
The N-pyridyl piperidine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in GPCR ligands (e.g., somatostatin, opioid receptors) and kinase inhibitors. However, its utility is often compromised by rapid oxidative clearance in the liver.
This guide analyzes the metabolic liabilities of this scaffold and objectively compares it against three proven stabilization strategies: Fluorination , Conformational Restriction (Bridging) , and Ring Contraction .
Key Takeaway: While the unmodified N-pyridyl piperidine often exhibits high intrinsic clearance (
Part 1: The Metabolic Liability (Mechanistic Insight)
To solve the instability, one must understand the mechanism. The primary failure mode for N-pyridyl piperidines is Cytochrome P450 (CYP)-mediated
The Mechanism of Failure
The nitrogen atom of the piperidine ring has a lone pair of electrons that facilitates the abstraction of an electron by the high-valent Iron-Oxo species of CYP450 (Compound I). This leads to an unstable iminium ion intermediate.
-
Step 1: Single Electron Transfer (SET) from the piperidine nitrogen to the heme.
-
Step 2: Abstraction of a proton from the
-carbon (adjacent to N). -
Step 3: Oxygen rebound creates a carbinolamine.
-
Step 4: Spontaneous ring opening or dehydrogenation.
Visualization: The Oxidative Pathway
The following diagram illustrates the specific degradation pathway you are fighting against.
Figure 1: The CYP450-mediated oxidative cascade leading to piperidine ring opening.
Part 2: Comparative Analysis of Stabilization Strategies
We compare the baseline scaffold against three alternative engineering strategies. Data is synthesized from standard structure-activity relationship (SAR) trends in medicinal chemistry (e.g., 11
Baseline: Unmodified N-Pyridyl Piperidine
-
Status: High Metabolic Liability.
-
Why: The
-protons are sterically accessible and electronically activated by the adjacent nitrogen. The pyridine ring, while electron-withdrawing compared to phenyl, is often not enough to prevent oxidation of the piperidine. -
Typical
: High (>50 L/min/mg).
Alternative A: Fluorination (3-F or 4-F)
-
Strategy: Introduction of fluorine atoms at the 3 or 4 position of the piperidine ring.
-
Mechanism:
-
pKa Modulation: Fluorine is highly electronegative.[1] It pulls electron density away from the nitrogen, lowering the pKa (often by 1-2 units). A less basic nitrogen is less likely to donate an electron for the initial oxidation step.
-
C-F Bond Strength: If placed at the metabolic soft spot, the C-F bond is too strong for CYP450 to break.
-
-
Trade-off: Can reduce solubility or alter hERG binding.
Alternative B: Bridged Systems (e.g., 8-azabicyclo[3.2.1]octane)
-
Strategy: Tying the piperidine ring into a bicyclic system.
-
Mechanism: This introduces Bredt's Rule constraints. The formation of the iminium ion double bond at the bridgehead is energetically unfavorable due to ring strain. It effectively "locks" the conformation against oxidation.
-
Trade-off: Increased synthetic complexity and molecular weight.
Alternative C: Ring Contraction (Azetidines) or Heteroatom Swap (Morpholines)
-
Strategy: Reducing ring size to 4 (azetidine) or adding oxygen (morpholine).
-
Mechanism:
-
Azetidines: High ring strain makes
-carbon radical formation less favorable. -
Morpholines: The oxygen atom reduces the basicity of the nitrogen and the lipophilicity (LogD), lowering the affinity for the CYP active site.
-
Comparative Data Summary
| Feature | N-Pyridyl Piperidine (Baseline) | Fluorinated Analog (3,3-difluoro) | Bridged Analog (Bicyclic) | Morpholine Analog (Bioisostere) |
| Metabolic Stability ( | Low (~5-15 min) | High (>45 min) | Very High (>60 min) | High (>45 min) |
| Intrinsic Clearance ( | High | Low | Very Low | Low |
| Lipophilicity (LogD) | High | Moderate | Moderate/High | Low |
| pKa (Basicity) | ~8.5 - 9.5 | ~6.5 - 7.5 | ~9.0 | ~7.0 |
| hERG Liability Risk | High | Low/Moderate | Moderate | Low |
| Synthetic Difficulty | Low | Low | High | Low |
Expert Insight: For N-pyridyl systems, Fluorination is often the "low-hanging fruit" optimization. It fixes the metabolism without requiring a complete scaffold change.
Part 3: Experimental Protocol (Self-Validating)
To generate the data above, you must use a rigorous Microsomal Stability Assay . This protocol includes critical checkpoints to ensure data integrity.
Protocol: Human Liver Microsome (HLM) Stability
Objective: Determine the intrinsic clearance (
Reagents
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the metabolic stability assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1 µM solution of the N-pyridyl piperidine in phosphate buffer (100 mM, pH 7.4).
-
Add liver microsomes (final concentration 0.5 mg/mL).[2]
-
Validation Check: Include a Positive Control (e.g., Verapamil or Testosterone) and a Negative Control (Warfarin) in parallel wells.
-
-
Incubation:
-
Pre-warm plate at 37°C for 5 minutes.
-
Start: Add NADPH regenerating system to initiate metabolism.
-
Control: Run a "No NADPH" control to rule out chemical instability (hydrolysis).
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL ice-cold Acetonitrile (contains Internal Standard).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet proteins.
-
Inject supernatant into LC-MS/MS.[3]
-
Monitor the Parent Ion transition (MRM mode).
-
-
Calculation:
-
Plot
vs. Time.[3] -
Slope
= elimination rate constant. - .
- .
-
References
-
Wan, Z. K., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery: Saturated Six-Membered Ring Heterocycles." Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[1][4][5][6][7][8] Elsevier.
-
Pecic, S., et al. (2012). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Journal of Medicinal Chemistry.
-
Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
Reference Standard Qualification Guide: 1-(Pyridin-2-yl)piperidine-4-carboxamide
Executive Summary
1-(Pyridin-2-yl)piperidine-4-carboxamide is a critical structural motif often encountered as an intermediate or impurity in the synthesis of 5-HT1F receptor agonists (e.g., Lasmiditan analogs) and ALK5 kinase inhibitors. Unlike common pharmacopeial substances, this compound rarely exists as a USP/EP Primary Standard.
This guide objectively compares the available reference material grades—Certified Reference Materials (CRM) vs. Analytical Grade vs. Synthesis Grade —and provides a self-validating qualification protocol. For drug development professionals, relying on "Synthesis Grade" material without re-qualification is a primary source of potency calculation errors due to undefined salt forms and hygroscopicity.
Part 1: Technical Landscape & Critical Quality Attributes (CQAs)
The Structural Challenge
The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a 2-pyridyl group and at C-4 with a carboxamide.
-
Chemical Formula:
-
Molecular Weight: ~205.26 g/mol (Free Base)
-
Key Stability Risk: The pyridine nitrogen is basic (
), making the compound prone to salt formation (HCl, TFA) during isolation. Commercial "95%" purity often ignores the counter-ion mass, leading to assay errors of >15%.
Origin & Impurity Profile
This compound typically arises via Nucleophilic Aromatic Substitution (
-
Primary Impurity: Unreacted Piperidine-4-carboxamide (Polar, elutes early).
-
Regioisomer Impurity: 1-(Pyridin-4-yl) isomer (if the starting material contained 4-halopyridine).
DOT Diagram: Synthesis & Impurity Origin
[1]
Part 2: Comparative Analysis of Reference Standards
Since a Pharmacopeial Primary Standard (USP/EP) is generally unavailable for this specific intermediate, researchers must choose between three tiers of commercial materials.
Comparison Matrix
| Feature | Tier 1: Custom CRM (Gold Standard) | Tier 2: Analytical Standard | Tier 3: Synthesis/Building Block Grade |
| Primary Use | GMP Release Testing, Quantitation | Method Development, RT Marker | Synthesis Starting Material |
| Purity Assignment | Mass Balance (100% - Impurities) | Chromatographic Area % | Area % (often unvalidated) |
| Traceability | ISO 17034 Accredited | Supplier Internal CoA | None |
| Water/Solvent | Measured by KF/TGA & subtracted | "Loss on Drying" (often omitted) | Not tested |
| Salt Form | Explicitly defined & quantified | Stated, but stoichiometry assumed | High Risk: Often ambiguous |
| Cost | $ | ||
| Recommendation | Mandatory for Phase 2+ GMP | Acceptable for R&D/Early Phase | Unsuitable for Quantitative Analysis |
The "Hidden" Potency Trap
Scenario: You purchase a Tier 3 "98%" standard.
-
Reality: The material is an HCl salt (MW 241.7) but labeled as Free Base (MW 205.2).
-
Result: You weigh 10 mg thinking it is 10 mg of active. In reality, you have 8.5 mg of active and 1.5 mg of Chloride.
-
Error: 15% negative bias in your impurity quantification.
-
Solution: Always perform a Quantitative NMR (qNMR) or Silver Nitrate titration on Tier 3 materials to confirm counter-ion stoichiometry.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Purity Assignment by HPLC (The "Check" Step)
Do not rely on the vendor's generic gradient. Use this specific method designed to separate the Pyridine-2-yl and Pyridine-4-yl regioisomers.
-
Column: Waters XBridge C18 (
) or equivalent. Why? High pH stability is required. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Adjust with
). -
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine
transition) and 210 nm (Amide). -
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B
-
Validation Criterion: The resolution (
Protocol B: Hygroscopicity Stress Test
Because the pyridine ring can hydrogen bond with water, "As-Is" weighing leads to drift.
-
Weigh ~10 mg of standard into a TGA pan or open vial.
-
Expose to 75% RH for 24 hours.
-
Re-weigh.
-
Decision: If weight gain
, the standard must be dried in a vacuum desiccator ( ) before every use, or the water content must be determined by Karl Fischer (KF) titration immediately before weighing.
DOT Diagram: Qualification Workflow
References
-
Chemical Identity & Synthesis Context
-
Patent: "Pyridazinyl amino derivatives as alk5 inhibitors." US Patent 2024/0018122 A1. (Describes synthesis of pyridine-piperidine intermediates).
-
Patent: "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists." US Patent 8,697,876. (Describes the Lasmiditan scaffold and related piperidine-carboxamide impurities).
-
-
Analytical Methodology
-
Methodology: "Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives." BenchChem Guides. (General HPLC conditions for polar amines).
-
Guidelines: ICH Q3A(R2) "Impurities in New Drug Substances." (Defines reporting thresholds requiring qualified standards).
-
-
General Reference Standard Qualification
-
Standard: USP General Chapter <11> "Reference Standards". (Defines requirements for establishing secondary standards).
-
Safety Operating Guide
Proper Disposal Procedures: 1-(Pyridin-2-yl)piperidine-4-carboxamide
[1]
Executive Summary: Immediate Action Card
For researchers handling 1-(Pyridin-2-yl)piperidine-4-carboxamide , disposal is dictated by its classification as a nitrogen-containing heterocyclic organic solid. Unlike benign buffers, this compound possesses specific aquatic toxicity and irritation profiles characteristic of pyridine derivatives.
| Parameter | Critical Directive |
| Primary Disposal Method | High-Temperature Incineration (Rotary Kiln). Do not landfill. |
| Drain Disposal | STRICTLY PROHIBITED. Pyridine rings are recalcitrant in wastewater treatment. |
| Segregation | Segregate from Strong Oxidizers and Strong Acids .[1] |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined caps. |
| RCRA Status | Treat as Hazardous Waste (Generator Knowledge: Toxicity/Irritant). |
Chemical Characterization & Hazard Identification
To dispose of a chemical safely, one must understand the "Why" behind the protocol. 1-(Pyridin-2-yl)piperidine-4-carboxamide combines a basic piperidine ring with a pyridine substituent and a carboxamide group.
Physicochemical Properties Relevance[3]
-
Physical State: White to off-white solid. Implication: Dust generation is a primary exposure vector during waste transfer.
-
Solubility: Soluble in DMSO, Methanol, and Chloroform; sparingly soluble in water. Implication: Rinsate must be collected as organic solvent waste, not flushed.
-
Reactivity: The carboxamide group is stable but can hydrolyze under strong acidic/basic conditions. The pyridine ring acts as a weak base. Implication: Mixing with strong acids in a waste drum can generate heat (exothermic neutralization).
Hazard Profile (GHS Classification)
Pre-Disposal: Segregation & Waste Stream Logic
Effective disposal begins at the bench, not the loading dock. You must segregate this compound to prevent cross-reactivity in bulk waste drums.
The Segregation Decision Tree
Figure 1: Decision logic for segregating waste streams at the point of generation.
Detailed Disposal Protocol
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired pure substance, contaminated weighing paper, gloves, and pipette tips.
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood or powder enclosure.
-
Primary Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) or a screw-top HDPE jar.
-
Debris Management: Place contaminated paper/gloves into the same bag. Do not mix with "Sharps" (needles/glass) to prevent bag puncture.
-
Secondary Containment: Seal the primary bag with tape or a zip tie. Place this bag inside a second clear bag (Double-Bagging).
-
Labeling: Affix a hazardous waste tag immediately.
Protocol B: Liquid Waste (Solutions & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, or container washings.
-
Solvent Compatibility: Determine the primary solvent.
-
If dissolved in DCM/Chloroform : Use the Halogenated waste stream.
-
If dissolved in Methanol/DMSO/Acetone : Use the Non-Halogenated waste stream.[4]
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (e.g., from a reaction workup), neutralize it slowly before adding it to the solvent carboy to prevent drum pressurization.
-
Transfer: Use a funnel to pour into the appropriate HDPE carboy. Do not fill >90% capacity.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.
Emergency Spill Response
In the event of a benchtop spill, rapid containment prevents laboratory contamination.
Figure 2: Operational workflow for managing minor solid spills.
Critical Note on Dust: Do not dry sweep the powder. This generates airborne particulates (inhalation hazard). Cover the spill with a damp paper towel (water or ethanol) to wet the powder before scooping.
Regulatory Compliance & Waste Codes
While 1-(Pyridin-2-yl)piperidine-4-carboxamide does not always have a unique specific EPA waste code (unlike pure Pyridine, U196), it must be managed under Generator Knowledge of its toxicity and chemical class.
| Regulatory Body | Classification / Code | Rationale |
| US EPA (RCRA) | Not Listed (Default to Hazardous) | Treat as hazardous due to toxicity (H302) and ignitability if in organic solvent. |
| EU Waste Framework | 16 05 06 * | Laboratory chemicals, consisting of or containing hazardous substances. |
| DOT (Transport) | Not Regulated (Solid) | Usually not regulated as Dangerous Goods in small research quantities, but check specific vendor SDS. |
Empty Container Rule (RCRA "RCRA Empty"): A container is considered "RCRA empty" only if:
-
All wastes have been removed using standard practices (pouring/scraping).
-
No more than 2.5 centimeters (1 inch) of residue remains.
-
Best Practice: Triple rinse with a solvent capable of dissolving the residue. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as regular trash (glass) or recycle (plastic) depending on local facility rules.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: Pyridine derivatives and safety profiles. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
